molecular formula C9H7F B2684173 2-Ethynyl-1-fluoro-3-methylbenzene CAS No. 1279106-21-6

2-Ethynyl-1-fluoro-3-methylbenzene

Cat. No.: B2684173
CAS No.: 1279106-21-6
M. Wt: 134.153
InChI Key: QHPBWIQOUXNIRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethynyl-1-fluoro-3-methylbenzene is an aromatic compound with the molecular formula C9H7F. This compound is characterized by the presence of an ethynyl group, a fluorine atom, and a methyl group attached to a benzene ring. Its unique molecular structure makes it a significant chemical compound in various research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynyl-1-fluoro-3-methylbenzene typically involves electrophilic aromatic substitution reactionsThe reaction conditions often require a catalyst and specific temperature control to ensure the desired substitution occurs without affecting the aromaticity of the benzene ring .

Industrial Production Methods: In an industrial setting, the production of this compound may involve multi-step synthesis processesThe use of advanced catalytic systems and optimized reaction conditions is crucial to achieve high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Ethynyl-1-fluoro-3-methylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.

    Substitution: Electrophilic aromatic substitution reactions are common, where the fluorine or methyl group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of ethyl-substituted derivatives.

    Substitution: Formation of halogenated or other functionalized benzene derivatives.

Scientific Research Applications

2-Ethynyl-1-fluoro-3-methylbenzene has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 2-Ethynyl-1-fluoro-3-methylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The ethynyl group can participate in reactions that form new carbon-carbon bonds, while the fluorine atom can influence the reactivity and stability of the compound. The pathways involved often include the formation of intermediate benzenonium ions, which then undergo further transformations to yield the final products .

Comparison with Similar Compounds

  • 2-Ethynyl-1-fluoro-4-methylbenzene
  • 2-Ethynyl-1-fluoro-2-methylbenzene
  • 2-Ethynyl-1-chloro-3-methylbenzene

Comparison: 2-Ethynyl-1-fluoro-3-methylbenzene is unique due to the specific positioning of the ethynyl, fluorine, and methyl groups on the benzene ring. This positioning affects its reactivity and the types of reactions it can undergo. Compared to its analogs, the presence of the fluorine atom in the 3-position can lead to different electronic effects and steric hindrance, influencing the compound’s behavior in chemical reactions .

Properties

IUPAC Name

2-ethynyl-1-fluoro-3-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F/c1-3-8-7(2)5-4-6-9(8)10/h1,4-6H,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHPBWIQOUXNIRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)F)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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